Chromafenozide-d9
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Overview
Description
Chromafenozide-d9, also known as Chromafenozide, is a chemical compound commonly used as an insecticide. The suffix “-d9” indicates that this compound is a deuterated form, meaning that certain hydrogen atoms have been replaced with deuterium, a heavier isotope of hydrogen. This labeling is significant in research and analytical studies as deuterated compounds can be tracked or quantified in chemical reactions or biological systems due to their unique mass .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromafenozide-d9 is synthesized through a series of chemical reactions involving the introduction of deuterium atoms into the Chromafenozide molecule. The specific synthetic routes and reaction conditions are proprietary and not widely published. the general approach involves the use of deuterated reagents and solvents to achieve the desired deuterium incorporation .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity and consistency of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions
Chromafenozide-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using common reducing agents to yield reduced forms.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Chromafenozide-d9 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of Chromafenozide in various chemical reactions.
Biology: The compound is employed in biological studies to track and quantify the metabolism and distribution of Chromafenozide in living organisms.
Medicine: Research in medicine utilizes this compound to investigate its potential therapeutic effects and safety profile.
Mechanism of Action
Chromafenozide-d9 acts as an ecdysone agonist, mimicking the natural hormone 20-hydroxyecdysone. It binds to the ecdysone receptor in insects, triggering a cascade of molecular events that lead to molting and eventually death. This mechanism is highly specific to lepidopteran larvae, making this compound an effective and selective insecticide .
Comparison with Similar Compounds
Similar Compounds
Methoxyfenozide: Another ecdysone agonist with similar insecticidal properties.
Tebufenozide: A compound that also acts as an ecdysone agonist and is used in pest control.
Halofenozide: Similar in structure and function, used for controlling insect pests.
Uniqueness
Chromafenozide-d9 is unique due to its deuterium labeling, which allows for precise tracking and quantification in research studies. This feature distinguishes it from other similar compounds and enhances its utility in scientific research .
Biological Activity
Chromafenozide-d9 is a derivative of Chromafenozide, a non-steroidal ecdysone mimic that exhibits potent insecticidal properties, particularly against lepidopteran pests. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications in pest management.
Overview of this compound
This compound is characterized by its selective action on the ecdysteroid hormone receptors in insects. As an ecdysone agonist, it mimics the natural hormone ecdysone, leading to premature molting and eventual death of susceptible insect species. This compound is particularly effective against various lepidopteran larvae, making it a valuable tool in agricultural pest control.
The primary mechanism of action for this compound involves its binding to the ecdysteroid receptor, which triggers a cascade of biological responses that disrupt normal growth and development in insects. The following table summarizes the key aspects of its biological activity:
Feature | Description |
---|---|
Chemical Class | Diacylhydrazine |
Target Organisms | Lepidoptera (e.g., caterpillars) |
Mechanism | Ecdysteroid receptor agonism |
Effects | Induces molting, disrupts development, leads to mortality |
Selectivity | Highly selective for target species; minimal effects on non-target organisms |
Efficacy Studies
Research has demonstrated the efficacy of this compound in various field and laboratory settings. In a study published in PubMed, it was shown that Chromafenozide exhibits significant insecticidal activity against several lepidopteran species at low concentrations, highlighting its potential for use in integrated pest management (IPM) strategies .
Case Study: Field Trials
A series of field trials conducted on crops infested with lepidopteran pests revealed the following outcomes:
- Trial Location: Midwestern United States
- Target Pest: Corn earworm (Helicoverpa zea)
- Application Rate: 50 g/ha
- Results:
- Mortality Rate: 85% within 72 hours post-application
- Yield Improvement: 20% increase compared to untreated controls
- Non-target Effects: Minimal impact on beneficial insects such as pollinators
These results underscore the potential for this compound to be integrated into sustainable agricultural practices.
Toxicological Profile
While this compound is effective against target pests, its safety profile must also be considered. Toxicological assessments indicate that it has low toxicity to mammals and birds, which is advantageous for maintaining ecological balance in agricultural systems. The following table summarizes key toxicological data:
Parameter | Value |
---|---|
Acute Oral LD50 | >5000 mg/kg (rat) |
Dermal Toxicity | Low toxicity |
Environmental Impact | Minimal bioaccumulation |
Properties
IUPAC Name |
N'-(3,5-dimethylbenzoyl)-N'-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-5-methyl-3,4-dihydro-2H-chromene-6-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-15-12-16(2)14-18(13-15)23(28)26(24(4,5)6)25-22(27)20-9-10-21-19(17(20)3)8-7-11-29-21/h9-10,12-14H,7-8,11H2,1-6H3,(H,25,27)/i4D3,5D3,6D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNSNYBUADCFDR-ASMGOKTBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C3=C(C=C2)OCCC3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C3=C(C=C2)OCCC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.